molecular formula C5H8O3S B049589 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide CAS No. 89729-09-9

5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide

Cat. No.: B049589
CAS No.: 89729-09-9
M. Wt: 148.18 g/mol
InChI Key: AISMUYPWEMPRTF-UHFFFAOYSA-N
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Description

5,7-Dioxa-6-thiaspiro[25]octane 6-oxide is a chemical compound with the molecular formula C5H8O3S It is characterized by a spiro structure containing both oxygen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a sulfur-containing reagent. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen or sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide involves its interaction with molecular targets through its oxygen and sulfur atoms. These interactions can lead to the formation of covalent bonds or coordination complexes, affecting the function of the target molecules. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dioxa-6-thiaspiro[2.5]octane 6,6-dioxide: A similar compound with an additional oxygen atom, leading to different chemical properties.

    1,1-Cyclopropanedimethanol cyclic sulfite: Another spiro compound with a different ring structure and functional groups.

Uniqueness

5,7-Dioxa-6-thiaspiro[25]octane 6-oxide is unique due to its specific spiro structure and the presence of both oxygen and sulfur atoms

Properties

IUPAC Name

5,7-dioxa-6λ4-thiaspiro[2.5]octane 6-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3S/c6-9-7-3-5(1-2-5)4-8-9/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISMUYPWEMPRTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12COS(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701008957
Record name 5,7-Dioxa-6lambda~4~-thiaspiro[2.5]octan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701008957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89729-09-9
Record name 5,7-Dioxa-6lambda~4~-thiaspiro[2.5]octan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701008957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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